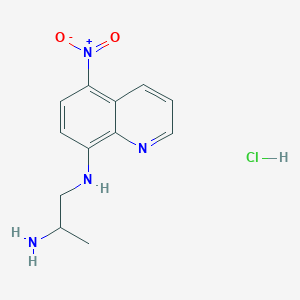
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloride, also known as Nitroquipazine, is a chemical compound that has been extensively studied for its biological and pharmacological properties. Nitroquipazine is a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain.
Mecanismo De Acción
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene acts as a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain. By inhibiting the reuptake of serotonin, N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and modulation of various neuronal circuits.
Biochemical and Physiological Effects
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of mood, cognition, and motor function. It has also been demonstrated to exhibit neuroprotective effects and enhance neurogenesis in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene has several advantages for laboratory experiments, including its high potency and selectivity for the serotonin transporter, its well-established pharmacological profile, and its availability in pure form. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Direcciones Futuras
For research on N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene include the investigation of its therapeutic potential in the treatment of various neurological and psychiatric disorders, the elucidation of its mechanism of action at the molecular and cellular levels, and the development of novel analogs with improved pharmacological properties. Additionally, the use of N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene as a tool for studying the role of serotonin in the brain and its involvement in the pathophysiology of these disorders is an area of ongoing research.
Métodos De Síntesis
The synthesis of N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene involves the reaction of 5-nitro-8-quinolinecarboxylic acid with 1,2-diaminopropane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene hydrochloride in high yield and purity.
Aplicaciones Científicas De Investigación
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease. It has also been investigated as a potential tool for studying the role of serotonin in the brain and its involvement in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-8(13)7-15-10-4-5-11(16(17)18)9-3-2-6-14-12(9)10;/h2-6,8,15H,7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUGEUWBOQUQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6053008.png)
![methyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6053015.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6053020.png)
![1-(3-cyclohexen-1-ylcarbonyl)-4-{[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B6053025.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6053028.png)
![ethyl 2-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propen-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6053033.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B6053046.png)
![2-[4-{4-[2-(dimethylamino)ethoxy]benzyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6053073.png)
![6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6053079.png)
![3-{1-[(3,5-dimethyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6053084.png)
![5-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053094.png)
![5-{2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6053101.png)

![2-{1-isobutyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6053121.png)